2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one
Description
2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with phenyl, morpholine, and methyl groups
Properties
IUPAC Name |
2,6-dimethyl-1-(2-morpholin-4-ylethyl)-5-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-17(16-6-4-3-5-7-16)18(22)19-15(2)21(14)9-8-20-10-12-23-13-11-20/h3-7H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSWBAQVWDLFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CCN2CCOCC2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions:
Methylation: The methyl groups at the 2 and 6 positions can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structure could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-1-[2-(piperidin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one: Similar structure but with a piperidine ring instead of morpholine.
2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)pyrimidin-4(1H)-one: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
2,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-5-phenylpyrimidin-4(1H)-one is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
